molecular formula C9H16O4 B8734070 2-(Ethoxycarbonyl)hexanoic acid

2-(Ethoxycarbonyl)hexanoic acid

Cat. No.: B8734070
M. Wt: 188.22 g/mol
InChI Key: IGGGSAHINVSGTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Ethoxycarbonyl)hexanoic acid (chemical formula: C₉H₁₆O₄) is a substituted hexanoic acid featuring an ethoxycarbonyl (-COOCH₂CH₃) group at the second carbon of the six-carbon chain. This structure combines the reactivity of a carboxylic acid with the steric and electronic effects of the ethoxycarbonyl moiety, making it a versatile intermediate in organic synthesis.

The ethoxycarbonyl group enhances lipophilicity and modulates acidity, which is critical in pharmaceutical and polymer chemistry. For example, gold-catalyzed cyclization reactions involving γ-acetylenic carboxylic acids (e.g., 2-(ethoxycarbonyl)-2-(3-phenylprop-2-ynyl)hexanoic acid) demonstrate its role in forming cyclic products with applications in medicinal chemistry .

Properties

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

2-ethoxycarbonylhexanoic acid

InChI

InChI=1S/C9H16O4/c1-3-5-6-7(8(10)11)9(12)13-4-2/h7H,3-6H2,1-2H3,(H,10,11)

InChI Key

IGGGSAHINVSGTM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)O)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of malonic acid, butyl-, monoethyl ester typically involves the esterification of malonic acid with butanol and ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction can be represented as follows:

Malonic acid+Butanol+EthanolH2SO4Malonic acid, butyl-, monoethyl ester+Water\text{Malonic acid} + \text{Butanol} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{2-(Ethoxycarbonyl)hexanoic acid} + \text{Water} Malonic acid+Butanol+EthanolH2​SO4​​Malonic acid, butyl-, monoethyl ester+Water

Industrial Production Methods

In an industrial setting, the production of malonic acid, butyl-, monoethyl ester can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of catalysts and solvents can also be optimized to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxycarbonyl)hexanoic acid undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to yield malonic acid and the corresponding alcohols (butanol and ethanol).

    Decarboxylation: Upon heating, the compound can undergo decarboxylation to form butyl acetate and carbon dioxide.

    Alkylation: The ester can be alkylated at the alpha position using alkyl halides in the presence of a base, such as sodium ethoxide.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.

    Decarboxylation: Requires heating, often in the presence of a catalyst.

    Alkylation: Involves the use of alkyl halides and a strong base, such as sodium ethoxide, under anhydrous conditions.

Major Products Formed

    Hydrolysis: Malonic acid, butanol, and ethanol.

    Decarboxylation: Butyl acetate and carbon dioxide.

    Alkylation: Alpha-alkylated malonic acid esters.

Scientific Research Applications

2-(Ethoxycarbonyl)hexanoic acid has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients (APIs) and intermediates.

    Materials Science: Utilized in the preparation of polymers and other advanced materials.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of malonic acid, butyl-, monoethyl ester in chemical reactions involves the formation of reactive intermediates, such as enolates and carbanions. These intermediates can undergo nucleophilic substitution, addition, and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Structural Differences :

  • Hexanoic acid (C₆H₁₂O₂) is a straight-chain carboxylic acid without substituents.
  • 2-(Ethoxycarbonyl)hexanoic acid has an ethoxycarbonyl group at C2, altering its polarity and reactivity.

2-Ethylhexanoic Acid (2-EHA)

Structural Differences :

  • 2-EHA (C₈H₁₆O₂) has a branched ethyl group at C2 instead of an ethoxycarbonyl group.

2-(Diethylamino)ethyl Hexanoate (DA-6)

Structural Differences :

  • DA-6 (C₁₂H₂₃NO₂) is an ester derivative with a diethylaminoethyl group.

Metal Salts of 2-Ethylhexanoic Acid

Examples :

  • Zinc, magnesium, and potassium salts of 2-EHA are used as catalysts and stabilizers .

Comparison :

Ethoxycarbonyl-Containing Spiro Compounds

Example :

  • 2-(Ethoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid (C₁₁H₁₆O₄) is a spirocyclic derivative used as a scaffold in drug discovery .

Comparison :

  • Both compounds leverage the ethoxycarbonyl group for steric and electronic modulation, but the spiro structure offers unique conformational constraints for targeting biological receptors.

Data Tables

Table 1: Structural and Functional Comparison

Compound Key Functional Group Synthesis Method Primary Applications
This compound Ethoxycarbonyl (-COOEt) Gold-catalyzed cyclization Organic synthesis, polymers
2-Ethylhexanoic acid Branched ethyl group Oxidation of 2-ethylhexanal PVC stabilizers, lubricants
DA-6 Diethylaminoethyl ester Esterification (inferred) Plant stress tolerance
Hexanoic acid Carboxylic acid Natural extraction Insect secretions, plant oils

Table 2: Physical Properties (Inferred)

Compound Molecular Weight Solubility (Water) LogP (Lipophilicity)
This compound 188.22 g/mol Low ~2.5 (estimated)
2-Ethylhexanoic acid 144.21 g/mol Insoluble 2.8
DA-6 213.32 g/mol Moderate (ester) 3.1 (estimated)
Hexanoic acid 116.16 g/mol Slightly soluble 1.9

Research Findings and Gaps

  • Synthesis: Gold-catalyzed methods for γ-acetylenic derivatives of this compound highlight its utility in forming cyclic structures .
  • Industrial Use: Metal salts of 2-EHA are well-established, but analogous salts of this compound could offer novel catalytic properties .

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